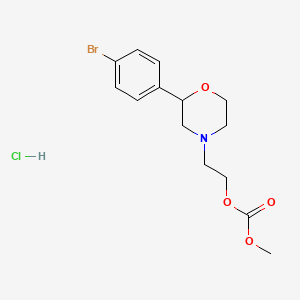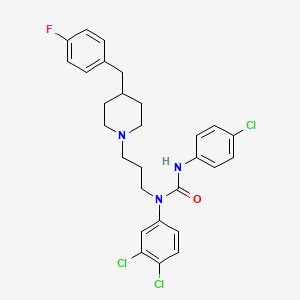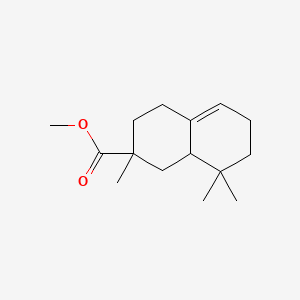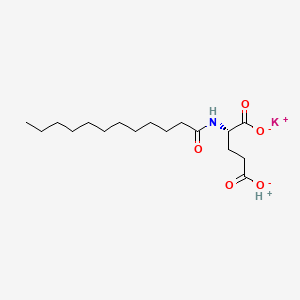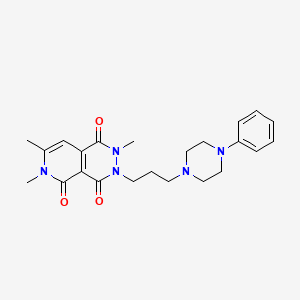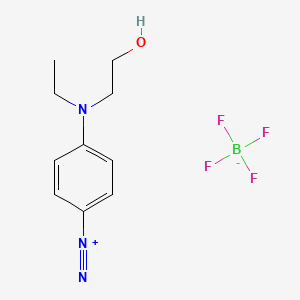
4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate is a diazonium salt commonly used in organic synthesis and various industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in the preparation of azo dyes and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate typically involves the diazotization of 4-(Ethyl(2-hydroxyethyl)amino)aniline. The process generally follows these steps:
Diazotization Reaction: The primary amine group of 4-(Ethyl(2-hydroxyethyl)amino)aniline is converted to a diazonium salt using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5°C).
Formation of Tetrafluoroborate Salt: The diazonium salt is then treated with tetrafluoroboric acid (HBF₄) to precipitate the stable diazonium tetrafluoroborate salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain low temperatures and prevent decomposition of the diazonium compound.
化学反応の分析
Types of Reactions
4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, to form substituted aromatic compounds.
Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH). These reactions are typically carried out at room temperature.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate (NaOAc).
Reduction Reactions: Reducing agents like sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are used under mild conditions.
Major Products
Substituted Aromatic Compounds: Products include halogenated benzenes, phenols, and nitriles.
Azo Compounds: These are brightly colored compounds used in dyeing textiles and other materials.
Aniline Derivatives: Formed through reduction, these compounds are useful intermediates in organic synthesis.
科学的研究の応用
4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate has diverse applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the labeling of biomolecules and in the study of enzyme mechanisms.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: The compound is crucial in the production of azo dyes, which are used in textiles, food coloring, and cosmetics.
作用機序
The primary mechanism of action for 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates that facilitate various chemical transformations. The diazonium group is highly electrophilic, allowing it to participate in substitution and coupling reactions. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, making it useful for labeling and probing studies.
類似化合物との比較
4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate is unique due to its stability and reactivity. Similar compounds include:
4-(Methylamino)benzenediazonium tetrafluoroborate: Less stable and less reactive.
4-(Dimethylamino)benzenediazonium tetrafluoroborate: More stable but less reactive in coupling reactions.
4-(Phenylamino)benzenediazonium tetrafluoroborate: Similar stability but different reactivity profile.
These comparisons highlight the unique balance of stability and reactivity that makes this compound particularly valuable in various applications.
特性
CAS番号 |
69756-31-6 |
|---|---|
分子式 |
C10H14BF4N3O |
分子量 |
279.04 g/mol |
IUPAC名 |
4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C10H14N3O.BF4/c1-2-13(7-8-14)10-5-3-9(12-11)4-6-10;2-1(3,4)5/h3-6,14H,2,7-8H2,1H3;/q+1;-1 |
InChIキー |
XLIWXKNHNMEGCP-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.CCN(CCO)C1=CC=C(C=C1)[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


